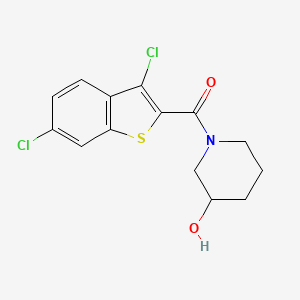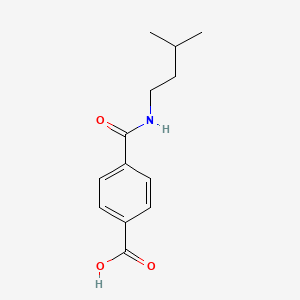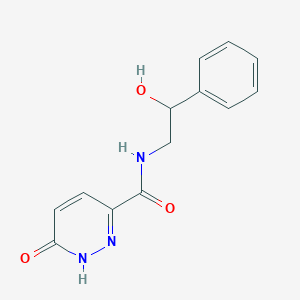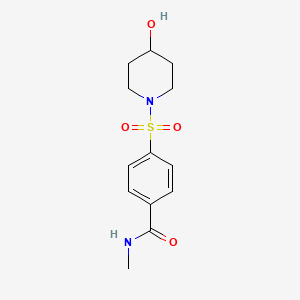![molecular formula C13H13ClFNO3 B7541469 2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)
2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid, also known as CFTR corrector, is a chemical compound that has been extensively researched for its potential therapeutic applications. CFTR stands for Cystic Fibrosis Transmembrane Conductance Regulator, a protein that plays a crucial role in regulating the transport of chloride ions across cell membranes. Mutations in the CFTR gene can result in cystic fibrosis, a life-threatening genetic disorder that affects multiple organs, including the lungs, pancreas, and liver. CFTR correctors are designed to restore the function of mutated CFTR proteins, thereby improving the symptoms and prognosis of cystic fibrosis patients.
作用機序
2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid correctors act by binding to mutated this compound proteins and stabilizing them in the correct conformation, thereby allowing them to traffic to the cell surface and function as normal this compound proteins. This compound correctors can also enhance the activity of other this compound modulators, such as potentiators and activators, which can further improve this compound function. The precise mechanism of action of this compound correctors is still not fully understood, and further research is needed to elucidate the molecular details of their interactions with this compound proteins.
Biochemical and physiological effects:
This compound correctors have been shown to improve this compound function in vitro and in vivo, leading to increased chloride transport across cell membranes and improved hydration of airway surfaces. This compound correctors can also reduce the viscosity of mucus in the lungs, which can improve lung function and reduce the risk of infections. In clinical trials, this compound correctors have been associated with improvements in lung function, reduced exacerbations, and improved quality of life in cystic fibrosis patients.
実験室実験の利点と制限
2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid correctors are valuable tools for studying this compound function and dysfunction in vitro and in vivo. They can be used to investigate the effects of this compound mutations on protein stability, trafficking, and function, as well as to screen for potential therapeutic compounds. However, this compound correctors have some limitations, such as their specificity for certain this compound mutations and their potential off-target effects. Researchers need to carefully select the appropriate this compound corrector for their experiments and interpret the results with caution.
将来の方向性
2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid correctors have opened up new avenues for the treatment of cystic fibrosis and other this compound-related diseases. However, there is still much to be learned about their mechanism of action, optimal dosing regimens, and long-term safety and efficacy. Future research directions include the development of more potent and selective this compound correctors, the combination of this compound correctors with other this compound modulators, and the exploration of novel therapeutic targets for this compound-related diseases. Additionally, this compound correctors may have applications in other fields, such as drug delivery and gene therapy.
合成法
The synthesis of 2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid correctors involves a complex series of chemical reactions that require expertise in organic chemistry. Several research groups have developed different synthetic routes to produce this compound correctors with high purity and yield. One of the most widely used methods involves the coupling of a chlorofluoroaryl ketone with an amino acid derivative, followed by a series of transformations to obtain the final product. The synthesis of this compound correctors is still an active area of research, as scientists aim to improve the efficiency and scalability of the process.
科学的研究の応用
2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid correctors have been extensively studied in preclinical and clinical settings for their potential to treat cystic fibrosis. Several this compound correctors have been developed and tested in clinical trials, with promising results in improving lung function and reducing exacerbations in cystic fibrosis patients. This compound correctors have also been investigated for their potential to treat other diseases that involve this compound dysfunction, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
特性
IUPAC Name |
2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO3/c1-2-11(13(18)19)16-12(17)6-4-8-3-5-10(15)9(14)7-8/h3-7,11H,2H2,1H3,(H,16,17)(H,18,19)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLWLOCOASDYKX-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C=CC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)NC(=O)/C=C/C1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
![(2,3-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541400.png)

![(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)
![(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541417.png)


![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)
![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)
